N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorophenyl group, an indole moiety, and a diethylamino group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylamino group.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a coupling reaction, such as the Suzuki coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide moiety through an acylation reaction, where an acyl chloride reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions can include halides, nucleophiles, and electrophiles, depending on the specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in the formation of new functionalized derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and dyes, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the diethylamino group, which may result in different chemical and biological properties.
N-(4-chlorophenyl)-2-(1-(2-amino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide: Contains an amino group instead of a diethylamino group, which can affect its reactivity and interactions.
N-(4-chlorophenyl)-2-(1-(2-(dimethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide: Has a dimethylamino group instead of a diethylamino group, which may influence its solubility and biological activity.
Uniqueness
N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the diethylamino group, which can enhance its solubility, reactivity, and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Biological Activity
N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, commonly referred to as a novel indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the CAS number 893981-39-0, exhibits potential therapeutic properties that warrant detailed exploration.
The molecular formula of this compound is C22H22ClN3O3 with a molecular weight of 411.9 g/mol. Its structure features an indole moiety, which is significant for its biological functions. The compound's specific structural attributes contribute to its interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, studies have shown that similar indole derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.
2. Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects, particularly as a melatonin receptor agonist. It may influence circadian rhythms and possess anxiolytic properties, which are crucial for treating sleep disorders and anxiety-related conditions.
3. Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor for various targets, including those involved in metabolic pathways. The inhibition of enzymes such as ribosyldihydronicotinamide dehydrogenase suggests potential applications in metabolic disorders.
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
A study conducted on similar indole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins, leading to increased apoptosis rates.
Case Study: Neuropharmacological Effects
In a preclinical model assessing anxiety-like behavior, administration of the compound resulted in reduced anxiety levels comparable to established anxiolytics. This effect was attributed to its action on melatonin receptors, suggesting a potential role in managing anxiety disorders.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-3-25(4-2)20(27)14-26-13-18(17-7-5-6-8-19(17)26)21(28)22(29)24-16-11-9-15(23)10-12-16/h5-13H,3-4,14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBWMJXZCMAPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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